molecular formula C8H8Cl2O2Se B428973 Methyl 4,5-bis(chloromethyl)selenophene-2-carboxylate

Methyl 4,5-bis(chloromethyl)selenophene-2-carboxylate

Cat. No. B428973
M. Wt: 286g/mol
InChI Key: JXUPLFNFAOLTON-UHFFFAOYSA-N
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Patent
US09153785B2

Procedure details

The approach used for the synthesis of ethylhexyl 4,6-dibromoselenolo[3,4-b]thiophene carboxylate monomer 7 is based on a modified reported procedure (Scheme 1). Sodium selenide was prepared by slow addition of sodium borohydride to a mixture of selenium powder in a basic aqueous solution. The resulted colorless aqueous Na2Se solution was added dropwise into an ethanolic solution of 2,3-bischloromethyl-5-carbomethoxyselenophene 1 over 30 minutes to produce the dimer of 2 in 73% yield as the only product. The structure was verified by 1H NMR and mass spectrum showed the exact molecular ion at 592 and the base peak at 296. The formation of 3 was not observed since the Na2Se solution was added at a faster rate typical to these types of cyclizations. Following the reported procedure would lead to the formation of 2 as a major product (˜70%) and 3 as a minor product (˜10%). Since compound 3 is the key starting material, the need to improve its yield is required. Thus, several different experimental conditions were used including the use of NaHSe or Na2Se in polar solvents (ethanol, water and THF), changing the mode of addition and the temperature at which reagents were added, the result is the formation of 2 as the sole product or as a major product and 3 as the minor one. It has been reported that the benzene analogue of dimer 2 can be converted into the corresponding dihydrobenzoselenophene thermally or photochemically in quantitative yields. This may be formed by favorable intramolecular cyclization of a biradical intermediate into two of the five-membered ring. Accordingly, flash pyrolysis of dimer 2 under reduced pressure was converted to dihydroselenoselenophene 3 in good yields (56%). The overall yield of the first two steps is 41% which is about four times the previously reported approach (10-12%). All spectroscopic data were in accordance with those for methyl 4,6-dihydroseleno[3,4-b]selenophene-2-carboxylate (3) reported. Aromatization of 3 by oxidation using H2O2 to give the N-selenoxide which upon careful treatment with cold acetic anhydride gave the corresponding methyl selenolo[3,4-b]thiophene carboxylate 4. Addition of acetic anhydride without cooling would lead to decomposition of some of the starting material due to instant spontaneous exothermic reaction that takes place. Bromination using NBS gave the methyl 4,6-dibromoselenolo[3,4-b]thiophene carboxylate 5 which upon hydrolysis under basic conditions yielded 4,6-dibromoselenolo[3,4-b]thiophene carboxylic acid 6. To enhance the solubility of the polymer, carboxylic acid 6 was esterified by the branched 2-ethyl-1-hexanol using DCC and DMAP to give the corresponding ethylhexyl 4,6-dibromoselenolo[3,4-b]thiophene carboxylate 7 monomer in high yield (88%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
NaHSe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Na2Se
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
dihydrobenzoselenophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
dihydroselenoselenophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
methyl 4,6-dihydroseleno[3,4-b]selenophene-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Thirteen
Name
ethylhexyl 4,6-dibromoselenolo[3,4-b]thiophene carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
Na2Se
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
Na2Se
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Name
Sodium selenide
Yield
73%
[Compound]
Name
N-selenoxide
Name
acetic anhydride

Identifiers

REACTION_CXSMILES
BrC1[Se:3]C(Br)=C2C=1C=[C:7]([C:10]([O:12][CH:13]([CH2:19]C)CCCCC)=[O:11])S2.[BH4-].[Na+:23].[Se].ClCC1[Se]C(C(OC)=[O:35])=CC=1CCl.[SeH]C1C=C[Se]C=1[SeH].[Se]1C2C=CC=CC=2CC1.OO>C1C=CC=CC=1.C1COCC1.O.C(O)C>[Se-2:3].[Na+:23].[Na+:23].[C:13]([O:12][C:10](=[O:11])[CH3:7])(=[O:35])[CH3:19] |f:1.2,12.13.14,^3:23|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se]
Step Two
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SeH]C1=C([Se]C=C1)[SeH]
Step Four
Name
NaHSe
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Na2Se
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
dihydrobenzoselenophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se]1CCC2=C1C=CC=C2
Step Seven
Name
dihydroselenoselenophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SeH]C1=C([Se]C=C1)[SeH]
Step Eight
Name
methyl 4,6-dihydroseleno[3,4-b]selenophene-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SeH]C1=C([Se]C=C1)[SeH]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Fourteen
Name
ethylhexyl 4,6-dibromoselenolo[3,4-b]thiophene carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1[Se]C(=C2SC(=CC21)C(=O)OC(CCCCC)CC)Br
Step Fifteen
Name
Na2Se
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1[Se]C(=CC1CCl)C(=O)OC
Step 16
Name
Na2Se
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce the dimer of 2 in 73% yield as the only product
ADDITION
Type
ADDITION
Details
was added at a faster rate typical to these types of cyclizations
CUSTOM
Type
CUSTOM
Details
yield
ADDITION
Type
ADDITION
Details
the mode of addition
ADDITION
Type
ADDITION
Details
the temperature at which reagents were added
CUSTOM
Type
CUSTOM
Details
This may be formed by favorable intramolecular cyclization of a biradical intermediate into two of the five-membered ring
CUSTOM
Type
CUSTOM
Details
in good yields (56%)

Outcomes

Product
Name
Sodium selenide
Type
product
Smiles
[Se-2].[Na+].[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%
[Compound]
Name
N-selenoxide
Type
product
Smiles
Name
acetic anhydride
Type
product
Smiles
C(C)(=O)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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